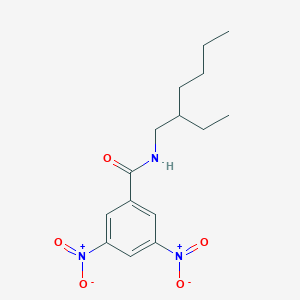![molecular formula C15H14N2O5 B5235602 ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid](/img/structure/B5235602.png)
({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid, also known as DFPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学的研究の応用
({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In material science, ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery. In environmental science, ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid has been investigated as a potential adsorbent for the removal of heavy metals from wastewater.
作用機序
The exact mechanism of action of ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. For example, ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis (programmed cell death).
Biochemical and Physiological Effects
({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid has been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two inflammatory mediators that are involved in the pathogenesis of various diseases. ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential.
実験室実験の利点と制限
One of the main advantages of using ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid in lab experiments is its versatility. ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. However, one of the limitations of using ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid. One area of interest is the development of new synthetic methods for ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid that are more efficient and cost-effective. Another area of interest is the investigation of ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid's potential applications in drug delivery, particularly for the targeted delivery of anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid and its potential applications in various fields.
合成法
({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with furoyl chloride, followed by the reaction of the resulting compound with 2,5-dimethylphenylamine. The final step involves the reaction of the intermediate product with oxalyl chloride, resulting in the formation of ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid.
特性
IUPAC Name |
2-[4-[(2,5-dimethylfuran-3-carbonyl)amino]anilino]-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-8-7-12(9(2)22-8)13(18)16-10-3-5-11(6-4-10)17-14(19)15(20)21/h3-7H,1-2H3,(H,16,18)(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVNWKHPQRAUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)NC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5827291 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate](/img/structure/B5235538.png)
![N-(1-naphthylmethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5235545.png)
![N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5235557.png)
![1-ethyl-4-[(5-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5235567.png)
![methyl 4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5235570.png)
![11-(benzyloxy)-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5235578.png)

![2-[(phenylthio)methyl]phenyl methylcarbamate](/img/structure/B5235582.png)

![2-(3,4-dimethoxyphenyl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5235592.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5235595.png)

![2-{1-methyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5235617.png)
![[4-(5-{[(2-methylphenyl)amino]methyl}-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B5235622.png)